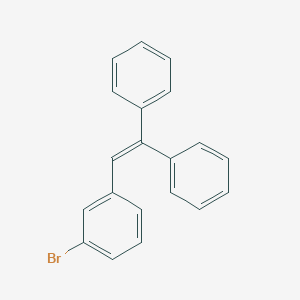
1-Bromo-3-(2,2-diphenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2,2-diphenylethenyl)benzene is a chemical compound that belongs to the group of organic molecules known as stilbenes. It is commonly referred to as trans-stilbene dibromide and is widely used in scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2,2-diphenylethenyl)benzene is not fully understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines and thiols. It can also undergo nucleophilic substitution reactions with other halogens.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Bromo-3-(2,2-diphenylethenyl)benzene in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Bromo-3-(2,2-diphenylethenyl)benzene. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion
In conclusion, this compound is a versatile compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1-Bromo-3-(2,2-diphenylethenyl)benzene involves the bromination of trans-stilbene with the use of a brominating agent such as N-bromosuccinimide (NBS). The reaction takes place in the presence of a solvent such as dichloromethane or acetonitrile and at a temperature range of 0-5°C. The product is then purified by recrystallization with the use of a solvent such as ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2,2-diphenylethenyl)benzene has various scientific research applications. It is commonly used as a crosslinking agent in the preparation of polymers and as a reagent in the synthesis of organic molecules. It is also used as a starting material for the synthesis of other stilbene derivatives, which have various biological activities.
Eigenschaften
CAS-Nummer |
18648-65-2 |
|---|---|
Molekularformel |
C20H15Br |
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
1-bromo-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Br/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
InChI-Schlüssel |
RVJZCZBYXHDMCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Synonyme |
2-(3-Bromophenyl)-1,1-diphenylethene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



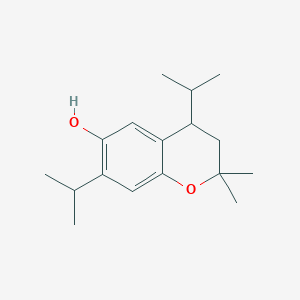
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
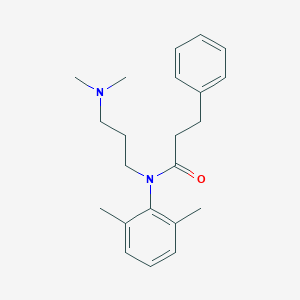
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)

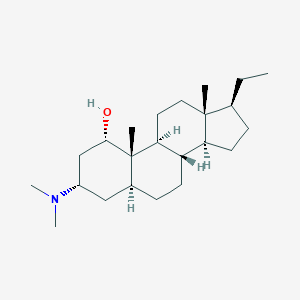
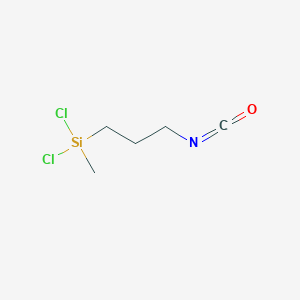
![Methyl 2-(2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanamido)propanoate](/img/structure/B100044.png)





